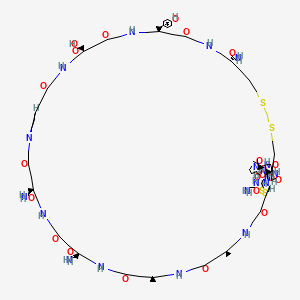
α-芋螺毒素PnIA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
α-芋螺毒素PnIA是一种从海洋芋螺物种Conus pennaceus的毒液中分离出来的肽类神经毒素。该化合物属于α-芋螺毒素家族,该家族以其选择性靶向和阻断神经系统中的烟碱型乙酰胆碱受体(nAChRs)的能力而闻名 。This compound专门靶向神经元nAChRs,这与可能靶向骨骼肌亚型的其他α-芋螺毒素有所区别 .
科学研究应用
α-芋螺毒素PnIA具有广泛的科学研究应用:
化学: 它用作研究肽合成和折叠机制的模型化合物。
生物学: 它用于研究神经元细胞中烟碱型乙酰胆碱受体的结构和功能.
作用机制
α-芋螺毒素PnIA通过结合和阻断神经系统中的烟碱型乙酰胆碱受体(nAChRs)来发挥其作用。这种结合阻止了神经递质乙酰胆碱的正常作用,从而抑制了突触处的信号传递 。This compound的分子靶点是nAChRs的α3β2和α7亚型 。肽的结构,以其独特的疏水和极性表面为特征,有助于其与这些受体亚型的特异性相互作用 .
生化分析
Biochemical Properties
Alpha-Conotoxin PnIA blocks mammalian alpha-3-beta-2/CHRNA3-CHRNB2 and alpha-7/CHRNA7 nAChRs . It interacts with a hydrophobic pocket between two acetylcholine receptor subunits . The 16-residue peptides PnIA and PnIB from Conus pennaceus incorporate the same disulfide framework as other alpha-conotoxins .
Cellular Effects
Alpha-Conotoxin PnIA exhibits low cytotoxicity but enhances the antitumor effect of certain inhibitors . For instance, it enhances the antitumor effect of baicalein 1.4-fold after 24 hours and that of nordihydroguaiaretic acid 1.8–3.9-fold after 48 hours of cell cultivation .
Molecular Mechanism
The crystal structure of synthetic Alpha-Conotoxin PnIA incorporates a beta turn followed by two alpha-helical turns . The conformation is stabilized by two disulfide bridges that form the interior of the molecule, with all other side chains oriented outwards . These features may be important for the specific interaction of Alpha-Conotoxin PnIA with neuronal nAChR .
Temporal Effects in Laboratory Settings
The effects of Alpha-Conotoxin PnIA vary over time. For instance, it enhances the antitumor effect of baicalein 1.4-fold after 24 hours and that of nordihydroguaiaretic acid 1.8–3.9-fold after 48 hours of cell cultivation .
Dosage Effects in Animal Models
In vivo, baicalein, Alpha-Conotoxins MII and PnIA inhibit Ehrlich carcinoma growth and increase mouse survival . These effects are greatly enhanced by the combined application of Alpha-Conotoxin MII with indomethacin or Conotoxin PnIA with baicalein .
准备方法
合成路线和反应条件: α-芋螺毒素PnIA可以使用固相肽合成(SPPS)来合成。该方法涉及将受保护的氨基酸依次添加到固定在固体树脂上的生长肽链上。合成通常在温和的碱性条件下进行,以促进偶联反应。二硫键对于肽的结构完整性至关重要,它们是通过氧化折叠形成的 .
工业生产方法: this compound的工业生产涉及大规模SPPS,然后使用高效液相色谱(HPLC)进行纯化。然后对肽进行氧化折叠,以确保正确形成二硫键。最终产品使用质谱法和核磁共振(NMR)光谱等技术进行表征,以确认其结构和纯度 .
化学反应分析
反应类型: α-芋螺毒素PnIA主要经历氧化反应以形成其二硫键。这些反应对于肽获得其生物活性构象至关重要 .
常用试剂和条件: this compound的氧化折叠通常在含有过氧化氢或碘等氧化剂的含水缓冲液中进行。反应条件得到仔细控制,以确保形成正确的二硫键,而不会过度氧化 .
主要产物: 这些反应的主要产物是具有其天然二硫键模式的正确折叠的this compound。错误折叠的异构体也可能形成,但通常在纯化过程中被分离和丢弃 .
相似化合物的比较
α-芋螺毒素PnIA在α-芋螺毒素中是独一无二的,因为它专门靶向神经元nAChRs,而不是骨骼肌亚型。类似的化合物包括:
α-芋螺毒素PnIB: 来自Conus pennaceus的另一种肽,它也靶向神经元nAChRs,但亚型选择性不同.
α-芋螺毒素MII: 从Conus magus分离出来,该肽靶向α3β2 nAChR亚型,但在其氨基酸序列和二硫键模式方面有所不同.
α-芋螺毒素ImI: 来自Conus imperialis,该肽靶向α7 nAChR亚型,并被用作研究该受体的药理学工具.
This compound独特的序列和二硫键模式有助于其特异性受体相互作用和生物活性,使其成为神经科学研究中宝贵的工具 .
属性
IUPAC Name |
2-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,42S,48S,51S,56R)-56-[(2-aminoacetyl)amino]-21,24-bis(2-amino-2-oxoethyl)-6-carbamoyl-51-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-27,30-dimethyl-48-(2-methylpropyl)-8,11,14,20,23,26,29,32,35,41,47,50,53,55-tetradecaoxo-3,4,58,59-tetrathia-7,10,13,19,22,25,28,31,34,40,46,49,52,54-tetradecazapentacyclo[31.20.7.015,19.036,40.042,46]hexacontan-12-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H95N19O22S4/c1-29(2)18-37-63(104)84-17-7-10-46(84)65(106)83-16-6-9-45(83)62(103)81-42-27-110-108-26-41(72-49(89)23-66)59(100)80-43(60(101)78-39(24-85)57(98)76-37)28-109-107-25-40(51(69)92)79-54(95)34(19-32-11-13-33(86)14-12-32)74-56(97)36(22-50(90)91)75-61(102)44-8-5-15-82(44)64(105)38(21-48(68)88)77-55(96)35(20-47(67)87)73-53(94)31(4)70-52(93)30(3)71-58(42)99/h11-14,29-31,34-46,85-86H,5-10,15-28,66H2,1-4H3,(H2,67,87)(H2,68,88)(H2,69,92)(H,70,93)(H,71,99)(H,72,89)(H,73,94)(H,74,97)(H,75,102)(H,76,98)(H,77,96)(H,78,101)(H,79,95)(H,80,100)(H,81,103)(H,90,91)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVGEYBNLLGGBG-MVPSLEAZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)NC(C(=O)N1)C)CC(C)C)CO)C(=O)N)CC6=CC=C(C=C6)O)CC(=O)O)CC(=O)N)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)CN)C(=O)N[C@H](C(=O)N1)C)CC(C)C)CO)C(=O)N)CC6=CC=C(C=C6)O)CC(=O)O)CC(=O)N)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H95N19O22S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1622.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705300-84-1 |
Source


|
| Record name | n/a | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary target of α-conotoxin PnIA and how does it exert its effect?
A1: α-Conotoxin PnIA is a potent antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) [, , , , , , , , ]. By binding to these receptors, it prevents the binding of acetylcholine, the endogenous neurotransmitter, ultimately inhibiting the normal function of these ion channels [, , ].
Q2: Which specific nAChR subtype does α-conotoxin PnIA show preference for?
A2: While α-conotoxin PnIA can inhibit various nAChR subtypes, it exhibits a higher affinity for the α3β2 subtype compared to the α7 subtype [, , ]. This selectivity makes it a valuable tool for studying the roles of different nAChR subtypes in neuronal signaling.
Q3: How does the structure of α-conotoxin PnIA contribute to its activity and selectivity?
A3: α-Conotoxin PnIA adopts a compact structure stabilized by two disulfide bridges, forming a core scaffold observed in other neuronal α-conotoxins [, , ]. This scaffold supports two loops that present crucial amino acid side chains for interaction with nAChRs. Notably, residue 10 plays a significant role in determining subtype selectivity. For example, substituting Alanine with Leucine at position 10 ([A10L]PnIA) increases its affinity for the α7 subtype [, ].
Q4: What techniques are employed to study the structure and interaction of α-conotoxin PnIA with nAChRs?
A4: Researchers utilize a combination of techniques to elucidate the structural features and binding mechanism of α-conotoxin PnIA. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining its solution structure, revealing the presence of β-turns and a 310 helix [, ]. X-ray crystallography provides high-resolution structures, highlighting the conserved disulfide framework [, ]. Furthermore, studies involving chimeric nAChR subunits and point mutations help pinpoint the specific amino acid residues crucial for toxin binding and subtype selectivity [].
Q5: Has α-conotoxin PnIA been used to investigate the functional properties of nAChRs?
A5: Yes, α-conotoxin PnIA has been instrumental in dissecting the components of the nicotinic acetylcholine-induced current in mammalian parasympathetic neurons []. It has also been used in studies to understand the different states of the α7 nAChR, particularly in the context of the α7-L247T mutation, which exhibits altered desensitization properties [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

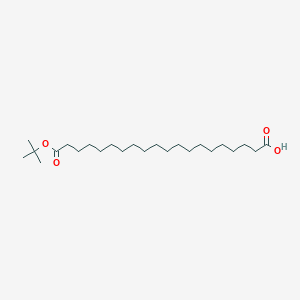
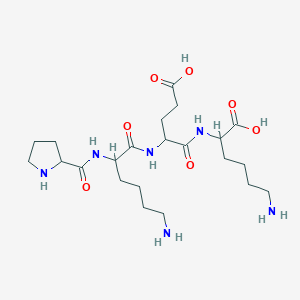

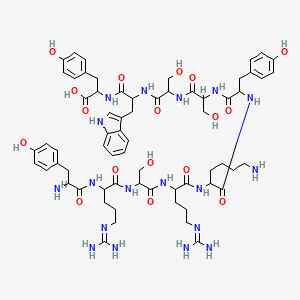
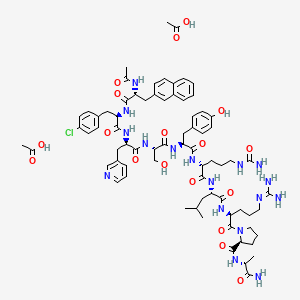
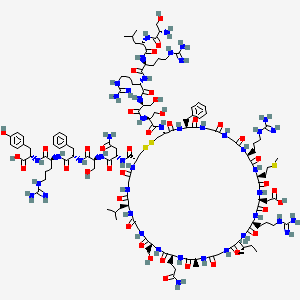
![[Arg8]Vasopressin TFA](/img/structure/B612326.png)
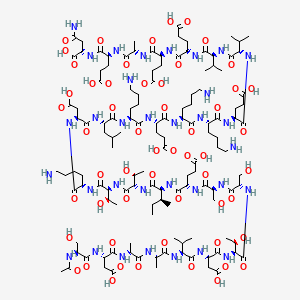
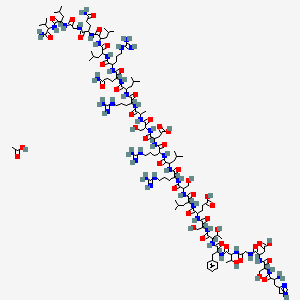
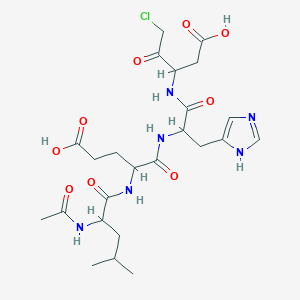
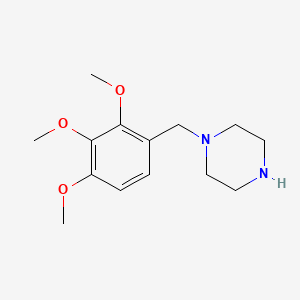
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide](/img/structure/B612347.png)
